Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core. The molecule contains a methyl group at position 3 and a methyl ester at position 6. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 191.18 g/mol.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-11-8-4-3-7(5-12(6)8)9(13)14-2/h3-5H,1-2H3 |
InChI Key |
HIOLOYPKPPJKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 3-methyl-triazolo[4,3-a]pyridine-6-carboxylate generally follows a sequence of:
- Formation of a hydrazine intermediate from a suitably substituted pyridine derivative.
- Cyclization to form the fusedtriazolo[4,3-a]pyridine core.
- Introduction of the methyl carboxylate group via esterification or direct use of ester-containing precursors.
These steps are often performed under controlled conditions to optimize yield and purity.
Hydrazine Intermediate Formation
A common starting material is a 3-methylpyridine-6-carboxylate derivative, which undergoes reaction with hydrazine hydrate. This nucleophilic substitution introduces a hydrazine moiety necessary for subsequent cyclization.
- Typical reaction conditions: Ethanol as solvent, reflux at approximately 80–85°C, with hydrazine hydrate in stoichiometric excess.
- Outcome: Formation of hydrazone or hydrazine-substituted intermediates ready for cyclization.
Cyclization totriazolo[4,3-a]pyridine Core
The cyclization step involves oxidative ring closure to fuse the triazole ring onto the pyridine nucleus.
- Oxidative agents: Sodium hypochlorite (NaOCl) in ethanol is commonly used as a green and efficient oxidant.
- Reaction conditions: Room temperature, typically 3 hours, leading to cyclization of the hydrazone intermediate into the triazolo-pyridine core.
- Yields: Up to 73% yield reported, indicating an efficient process.
Alternative oxidative cyclization methods include iodine-mediated oxidative cyclization and KI-catalyzed oxidative cyclization of α-keto acids with 2-hydrazinopyridines, providing versatility in synthetic approaches.
Esterification and Final Product Formation
The methyl carboxylate group at position 6 is introduced either by:
- Starting from methyl 3-methylpyridine-6-carboxylate as the substrate, which retains the ester functionality throughout the synthesis.
- Reacting the corresponding acid intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the methyl ester.
Purification involves recrystallization or chromatographic techniques to obtain the pure methyl ester product.
Detailed Synthetic Route
The following table summarizes a representative synthetic route for Methyl 3-methyl-triazolo[4,3-a]pyridine-6-carboxylate:
Research Results and Characterization
Yields and Efficiency
- The oxidative cyclization step is critical and has been optimized to reach yields around 70-73%, demonstrating the efficiency of sodium hypochlorite as an oxidant.
- Overall yields from starting pyridine derivatives to the final methyl ester are generally in the range of 60-75%, depending on reaction conditions and purification methods.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are used to confirm the structure, substitution pattern, and purity.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and composition.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and monitoring reaction progress.
- Melting Point and Elemental Analysis: Additional confirmation of compound identity and purity.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Hypochlorite Oxidative Cyclization | Mild conditions, green oxidant, good yield (up to 73%) | Environmentally friendly, simple setup | Requires careful control to avoid over-oxidation |
| Iodine-Mediated Oxidative Cyclization | Effective for various substituted derivatives | High selectivity | Iodine handling and disposal issues |
| KI-Catalyzed Oxidative Cyclization | One-pot synthesis, efficient for α-keto acids and hydrazinopyridines | Streamlined process | Catalyst cost and recovery considerations |
| Esterification with Methyl Chloroformate | Straightforward ester formation | High yield, mild conditions | Requires moisture-free conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridines.
Scientific Research Applications
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Pharmaceuticals: Investigated for its potential use in drug development for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The compound’s effects are mediated through pathways such as the inhibition of nitric oxide production and modulation of inflammatory cytokines .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Estimated logP based on ester vs. acid comparison.
Impact of Substituent Modifications
Position 3 Substituents
- Methyl vs. Phenyl : The phenyl group in 3k () increases molecular weight by ~62 g/mol and logP due to aromatic hydrophobicity. This substitution may enhance binding to hydrophobic pockets in biological targets .
- Methyl vs. Isoxazole/Pyrimidine : Ethyl esters with isoxazole or pyrimidine at position 3 () introduce heterocyclic motifs that can modulate electronic properties and metabolic stability .
Position 6 Functional Groups
- Ester (COOCH₃) vs. Carboxylic Acid (COOH) : The methyl ester derivative exhibits higher lipophilicity than the carboxylic acid (logP ~0.736 for the acid vs. estimated ~1.5–2.0 for the ester), favoring passive diffusion across biological membranes .
- Ester vs. Amine (NH₂) : The amine derivative () has significantly lower molecular weight (148.17 g/mol) and improved aqueous solubility under acidic conditions, making it suitable for further functionalization .
Core Heterocycle Variations
- Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine : Methyl 6-chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylate () features a pyridazine ring instead of pyridine, altering ring size and electronic distribution. This may influence binding specificity in medicinal applications .
Biological Activity
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound belonging to the class of triazolo-pyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 176.18 g/mol
- CAS Number : 1031619-88-1
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Notably, its potential as an anticancer agent has been highlighted through several mechanisms:
-
Antitumor Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that it could selectively target cancer cells while sparing normal cells.
- A study demonstrated that derivatives of triazolo-pyridine exhibited significant cytotoxicity against various cancer cell lines, including gastric and lung cancers .
- Kinase Inhibition :
- Antimicrobial Properties :
Case Study 1: Antitumor Activity Against Gastric Cancer
A series of experiments were conducted to assess the efficacy of this compound on SNU5 gastric cancer cells. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value significantly lower than traditional chemotherapeutics.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated that it inhibited bacterial growth at concentrations ranging from 32 µg/mL to 64 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
The mechanism underlying the biological activity of this compound is multifaceted:
- Enzyme Inhibition : It acts as a selective inhibitor for certain kinases involved in cancer cell signaling pathways.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : It promotes apoptotic pathways leading to programmed cell death in malignant cells.
Q & A
Basic: What synthetic routes are commonly used to prepare Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A validated method involves reacting hydrazinylpyridine precursors (e.g., 2-hydrazinylpyridine sulfonamides) with methyl ortho-acetate under reflux conditions. For example, in General Procedure C, hydrazinyl intermediates are treated with methyl ortho-acetate in a polar solvent (e.g., pyridine or acetonitrile) at elevated temperatures (60–100°C) to form the triazolo ring. Yields range from 76% to 93%, with purity confirmed by elemental analysis and spectroscopic methods .
Basic: How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
Structural validation relies on:
- 1H-NMR : Key signals include the methyl group (δ ~2.68–2.70 ppm) and aromatic protons (δ 7.0–8.8 ppm). The absence of –NH protons (after D₂O exchange) confirms cyclization .
- 13C-NMR : Peaks at ~160–165 ppm confirm the carbonyl group.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are cross-checked against theoretical values (e.g., C 50.97–57.12%, N 17.36–18.35%) .
Advanced: How do substituents on the triazolo-pyridine core influence reactivity in derivatization reactions?
Methodological Answer:
Substituents like methyl groups (at position 3) and carboxylate esters (at position 6) direct reactivity through steric and electronic effects. For example:
- The methyl group enhances stability during sulfonamide formation by reducing steric hindrance .
- The carboxylate ester allows hydrolysis to carboxylic acids for further functionalization (e.g., amidation). Computational tools like ChemAxon’s MarvinSketch or Biovia’s Discovery Studio can model substituent effects on electronic density and reaction pathways .
Advanced: How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?
Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., ring-chain tautomerism).
- 2D NMR (COSY, HSQC) : To confirm proton-carbon correlations.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks.
- Computational Validation : Compare experimental data with DFT-calculated chemical shifts using software like Gaussian .
Basic: What solvents and conditions optimize the synthesis of triazolo-pyridine derivatives?
Methodological Answer:
- Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve reaction rates. Solvent-free conditions may enhance yields (e.g., 93% for fused derivatives) .
- Catalysts : Copper sulfate/sodium ascorbate systems facilitate azide-alkyne cycloadditions in related triazolo syntheses .
- Temperature : Reflux (100–120°C) is critical for cyclization, while lower temperatures (60°C) prevent side reactions .
Advanced: What strategies are employed to evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. IC₅₀ values are calculated from dose-response curves .
- Enzyme Inhibition : Derivatives are screened as kinase inhibitors (e.g., EGFR-TK) using fluorescence-based assays .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like PDB-deposited enzymes .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
- HPLC : For high-purity requirements, employ C18 columns with acetonitrile/water gradients .
Advanced: How can computational chemistry aid in designing novel derivatives of this compound?
Methodological Answer:
- QSAR Modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity using tools like MOE or PyMol .
- Docking Studies : Identify potential binding pockets in target proteins (e.g., antimalarial PfDHFR) using crystal structures from the PDB .
- ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetic profiles (e.g., bioavailability, CYP450 interactions) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust formation.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced: How do structural modifications impact the compound’s stability under varying pH conditions?
Methodological Answer:
- pH Stability Studies : Incubate derivatives in buffers (pH 1–13) and monitor degradation via HPLC. Methyl esters are prone to hydrolysis under alkaline conditions (pH >10).
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition temperatures. Derivatives with electron-withdrawing groups (e.g., sulfonamides) show enhanced thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
